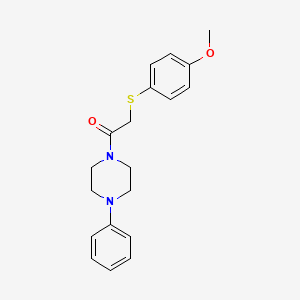

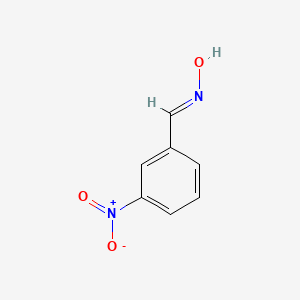

1-(1-Methanesulfonylpiperidine-2-carbonyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A compound’s description often includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include multi-step organic reactions, with each step involving different reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

Hydroarylation and Synthesis of Tetrahydroquinoline Derivatives

- Hydroarylation for Tetrahydroquinoline Synthesis : This compound is used in the synthesis of 2-substituted tetrahydroquinolines, which are significant in medicinal chemistry. This process involves hydroarylation strategies and is applicable to the preparation of various 2-substituted tetrahydroquinolines (Ryu, 2006).

Electrosynthesis and Methanesulfonyl Reactions

- Mediated Electrosynthesis with Cerium (IV) in Methanesulphonic Acid : This compound contributes to cerium-mediated electrosynthesis, which is practical for commercial production of carbonyl compounds. The electrosynthesis involves the generation of Ce(IV) in methanesulphonic acid for oxidation processes (Spotnitz et al., 1990).

Polymerization and Chemical Reactions

- Polymerization Processes : It plays a role in polymerization processes, particularly in the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety. This involves a curing process through the opening of the epoxy ring by reaction at the phenyl ring (Costes et al., 1989).

Radical Cyclizations and Molecular Transformations

- Radical Cyclizations of Cyclic Ene Sulfonamides : Radical cyclizations of cyclic ene sulfonamides yield stable bicyclic and tricyclic aldimines and ketimines. This process demonstrates the versatility of sulfonamides in forming imines under mild reductive conditions (Zhang et al., 2013).

Catalysis and CO2 Reduction

- Catalysis for CO2 Reduction : This compound has been explored in the context of catalyzing the reduction of carbon dioxide to carbon monoxide and methane. This represents an innovative approach in the field of catalysis and environmental chemistry (Nganga et al., 2021).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves interacting with biological macromolecules like proteins or DNA.

Safety and Hazards

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(1-methylsulfonylpiperidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-22(20,21)18-12-5-4-10-15(18)16(19)17-11-6-8-13-7-2-3-9-14(13)17/h2-3,7,9,15H,4-6,8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYOZNDVDVNQSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)

![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)

![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)

![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)

![N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2956041.png)